3-Quinuclidinone oxime

Vue d'ensemble

Description

3-Quinuclidinone oxime is a chemical compound with the molecular formula C7H12N2O . It is also known by other names such as (3Z)-N-Hydroxyquinuclidin-3-imine .

Synthesis Analysis

The synthesis of this compound involves the reduction of 3-quinuclidinone. A new keto reductase (ArQR), identified from Agrobacterium radiobacter ECU2556, can efficiently reduce 3-quinuclidinone in excellent enantioselectivity and high space–time yield for the synthesis of ®-3-quinuclidinol . Another novel ketone reductase KaKR was identified from Kaistia algarum through genome mining with high activity and enantioselectivity toward 3-quinuclidione . The synthesis process can also be carried out by adding hydroxylamine hydrochloride and sodium acetate in water to quinuclidine-3-one hydrochloride .Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . It has a double-bond stereo and contains total 23 bond(s); 11 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 3 six-membered ring(s), 1 oxime(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 hydroxyl group(s) .Physical And Chemical Properties Analysis

This compound has an average mass of 140.183 Da and a monoisotopic mass of 140.094955 Da .Applications De Recherche Scientifique

Médecine : Antidote contre l'empoisonnement aux organophosphorés

L'oxime de 3-quinuclidinone a été identifiée comme un antidote potentiel contre l'empoisonnement aux organophosphorés (OP) . Les composés OP constituent une menace grave en raison de leur utilisation comme pesticides et agents neurotoxiques. L'oxime agit en réactivant l'acétylcholinestérase, une enzyme inhibée par les OP, atténuant ainsi les effets toxiques.

Chimie analytique : Séparation chirale

En chimie analytique, l'oxime de 3-quinuclidinone est utilisée dans les méthodes de séparation chirale. Une application spécifique consiste à quantifier le 3-(S)-quinuclidinol dans son énantiomère R, ce qui est crucial pour la production d'ingrédients pharmaceutiques actifs comme la solfénacine .

Science des matériaux : Synthèse de polymères

La chimie de clic de l'oxime, impliquant l'oxime de 3-quinuclidinone, est utilisée en science des polymères pour créer des matériaux hautement fonctionnalisés. Cela comprend le développement de polymères auto-cicatrisants et d'hydrogels aux propriétés réglables .

Science de l'environnement : Bioscavengers

La recherche a exploré l'utilisation de l'oxime de 3-quinuclidinone dans le développement de bioscavengers pour la détoxification environnementale. Ces bioscavengers peuvent dégrader des substances nocives comme les OP, réduisant ainsi la toxicité environnementale .

Biotechnologie : Production enzymatique

En biotechnologie, l'oxime de 3-quinuclidinone est impliquée dans la production enzymatique d'énantiomères optiquement purs. Ces énantiomères sont importants pour la synthèse de ligands des récepteurs muscariniques utilisés dans le traitement des troubles neurologiques .

Applications industrielles : Synthèse chimique

Sur le plan industriel, l'oxime de 3-quinuclidinone sert d'intermédiaire dans la synthèse de divers composés. Sa grande réactivité et sa stabilité dans différentes conditions en font un atout précieux dans les procédés de fabrication chimique .

Recherche en protéomique

Ce composé est également important en recherche en protéomique, où il est utilisé pour la caractérisation et la modification des protéines. Sa nature réactive permet le marquage et la détection des protéines dans des échantillons biologiques complexes .

Découverte de médicaments : Inhibition des kinases

Enfin, les dérivés de l'oxime de 3-quinuclidinone ont été signalés comme inhibiteurs de diverses kinases, ce qui en fait des candidats pour la découverte de médicaments anticancéreux et anti-inflammatoires .

Safety and Hazards

When handling 3-Quinuclidinone oxime, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

3-Quinuclidinone oxime primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in nerve impulse transmission in the central and peripheral nervous system by breaking down acetylcholine, a neurotransmitter .

Mode of Action

The compound interacts with its targets by reversibly inhibiting and reactivating OP-inhibited AChE and BChE . The reactivation is notable if quinuclidinium compounds contain a benzyl group attached to the quinuclidinium moiety .

Biochemical Pathways

The compound affects the biochemical pathways involving acetylcholine. By reactivating AChE and BChE, it prevents the accumulation of acetylcholine in synapses, thereby restoring normal nerve impulse transmission .

Pharmacokinetics

It is known that the compound exhibits a capability to act as a bioscavenger of cyclosarin, degrading within 2 hours up to 100-fold excess of cyclosarin concentration over the enzyme .

Result of Action

The molecular and cellular effects of the compound’s action include the reactivation of AChE and BChE, which leads to the restoration of normal nerve impulse transmission . This makes it a potential antidote for organophosphorus compounds (OP) poisoning treatment .

Action Environment

It is known that the compound’s efficacy can be influenced by the presence of a benzyl group attached to the quinuclidinium moiety .

Analyse Biochimique

Biochemical Properties

3-Quinuclidinone oxime interacts with various enzymes, proteins, and other biomolecules. For instance, it is efficiently synthesized from 3-quinuclidinone by using NADPH-dependent 3-quinuclidinone reductase (RrQR) from Rhodotorula rubra . The hydrophobicity of two residues, I167 and F212, determines the substrate-binding orientation as well as the substrate-binding affinity .

Cellular Effects

It has been shown to have pharmacokinetic properties and biochemical properties that are similar to those of the natural substrate, dinucleotide phosphate, group p2 . It binds to sodium carbonate in an enzyme-catalyzed reaction that is similar to the reaction that occurs in cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with enzymes at the molecular level. The carbonyl group on 3-quinuclidinone forms hydrogen bonds with reactive groups in the enzyme’s active site, which facilitates the conversion of 3-quinuclidinone into dinucleotide phosphate, group p2 .

Temporal Effects in Laboratory Settings

It has been reported that a new keto reductase (ArQR), identified from Agrobacterium radiobacter ECU2556, can efficiently reduce 3-quinuclidinone in excellent enantioselectivity and high space-time yield for the synthesis of ®-3-quinuclidinol .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. For instance, it is a substrate for the enzyme NADPH-dependent 3-quinuclidinone reductase (RrQR) from Rhodotorula rubra .

Propriétés

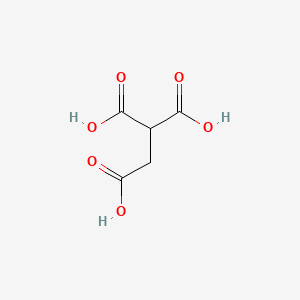

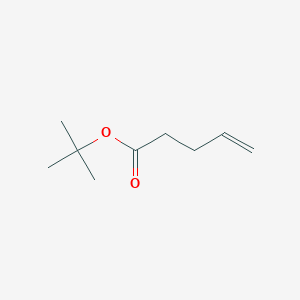

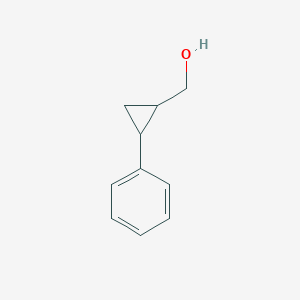

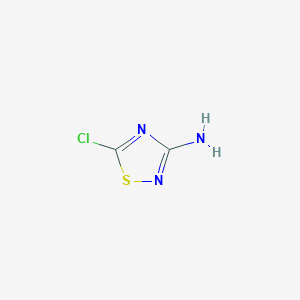

| { "Design of the Synthesis Pathway": "The synthesis of 3-Quinuclidinone oxime can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Quinuclidine", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetone", "Ethanol", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Step 1: Quinuclidine is reacted with hydroxylamine hydrochloride in ethanol to form 3-Quinuclidinone oxime hydrochloride.", "Step 2: The hydrochloride salt is then treated with sodium hydroxide in acetone to form the free base of 3-Quinuclidinone oxime.", "Step 3: The free base is extracted with diethyl ether and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 4: The diethyl ether is evaporated under reduced pressure to obtain the pure 3-Quinuclidinone oxime." ] } | |

| 35423-17-7 | |

Formule moléculaire |

C7H12N2O |

Poids moléculaire |

140.18 g/mol |

Nom IUPAC |

(NE)-N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine |

InChI |

InChI=1S/C7H12N2O/c10-8-7-5-9-3-1-6(7)2-4-9/h6,10H,1-5H2/b8-7- |

Clé InChI |

QSXHBTDHLNHMLV-FPLPWBNLSA-N |

SMILES isomérique |

C1CN2CCC1/C(=N\O)/C2 |

SMILES |

C1CN2CCC1C(=NO)C2 |

SMILES canonique |

C1CN2CCC1C(=NO)C2 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

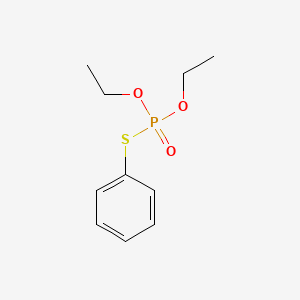

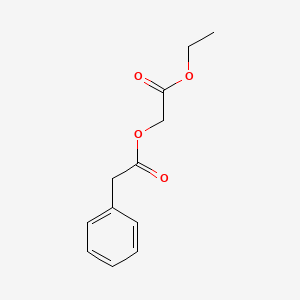

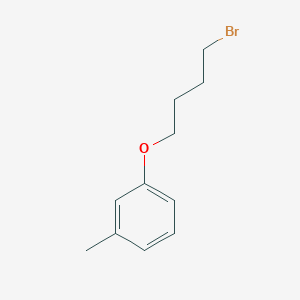

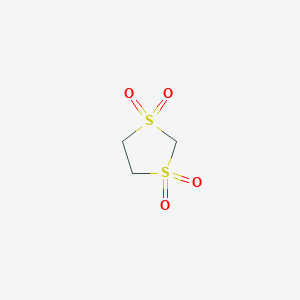

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595593.png)

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1595600.png)